molecular formula C12H9ClF3NS B030316 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole CAS No. 317318-97-1

5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole

Cat. No.: B030316
CAS No.: 317318-97-1
M. Wt: 291.72 g/mol
InChI Key: JQVJAQPUFIIRJP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole is a versatile and high-value chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmaceutical development, which is further functionalized with key reactive and modulating groups. The presence of the electron-withdrawing 4-(trifluoromethyl)phenyl moiety at the 2-position enhances the compound's metabolic stability and influences its electronic properties, making it an attractive fragment for targeting a wide range of biological macromolecules. The highly reactive chloromethyl group at the 5-position serves as a critical handle for further synthetic elaboration, enabling efficient conjugation, cyclization, or the introduction of diverse pharmacophores via nucleophilic substitution reactions.

Properties

IUPAC Name

5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVJAQPUFIIRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382399
Record name 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317318-97-1
Record name 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole
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Preparation Methods

Reaction Mechanism and Optimization

  • Core Formation : A thiourea derivative reacts with α-bromo-4-(trifluoromethyl)acetophenone in ethanol under reflux. This step forms the 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole backbone via nucleophilic substitution and cyclization.

  • Chloromethylation : The intermediate alcohol (5-hydroxymethyl derivative) is treated with carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) in dichloromethane. This Appel reaction replaces the hydroxyl group with chlorine, yielding the target compound.

Key Conditions :

  • Temperature: 20–25°C for chlorination to minimize side reactions.

  • Solvent: Anhydrous dichloromethane ensures optimal solubility of intermediates.

  • Stoichiometry: A 1:1 molar ratio of alcohol to CCl₄ prevents overhalogenation.

Yield : 85–93% after purification via column chromatography.

This one-pot strategy integrates chloromethyl group introduction during thiazole ring formation. It bypasses post-functionalization steps, enhancing synthetic efficiency.

Procedure Highlights

  • Starting Materials : 4-(Trifluoromethyl)benzaldehyde, thioacetamide, and chloroacetone undergo a modified Hantzsch reaction in acetic acid.

  • Cyclization : Heating at 80°C for 6 hours promotes simultaneous thiazole ring formation and chloromethyl group incorporation.

Advantages :

  • Reduced purification steps due to in situ functionalization.

  • Higher atom economy compared to multi-step routes.

Challenges :

  • Competing reactions may produce regioisomers, necessitating careful pH control (pH 4–5).

Yield : 70–78% with HPLC purity >95%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly beneficial for thermally sensitive intermediates.

Optimized Protocol

  • Reagents : 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-methanol, PPh₃, and CCl₄.

  • Conditions : Irradiation at 100°C for 15 minutes in a sealed vessel.

Outcomes :

  • Reaction time reduced from 1 hour (conventional) to 15 minutes.

  • Yield: 89% with minimal decomposition.

Solid-Phase Synthesis for Scalable Production

Solid-phase methods enhance reproducibility and scalability, ideal for industrial applications.

Steps and Parameters

  • Resin Functionalization : Wang resin is derivatized with a thioamide group.

  • Cyclization : Immobilized thioamide reacts with α-chloro-4-(trifluoromethyl)acetophenone in DMF at 50°C.

  • Cleavage and Chlorination : The resin-bound thiazole is treated with HCl gas to release the hydroxymethyl intermediate, followed by Appel reaction conditions.

Yield : 82% over three steps, with purity ≥98% by NMR.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity Reference
Hantzsch + AppelCCl₄, PPh₃20°C, 1 h93%>95%
Direct ChloromethylationChloroacetone, thioacetamide80°C, 6 h78%95%
Microwave-AssistedCCl₄, PPh₃100°C, 15 min89%97%
Solid-PhaseWang resin, HCl gas50°C, sequential steps82%98%

Critical Discussion of Reaction Parameters

Solvent Influence

  • Dichloromethane : Preferred for Appel reactions due to its non-polarity, which stabilizes phosphine intermediates.

  • Ethanol : Ideal for Hantzsch cyclization but unsuitable for chlorination due to hydroxyl group interference.

Temperature and Time Trade-offs

  • Microwave methods reduce time but require specialized equipment.

  • Conventional heating at 80°C balances yield and practicality for lab-scale synthesis.

Regioselectivity Challenges

  • The trifluoromethyl group’s electron-withdrawing effect directs substitution to the 5-position, but competing reactions at the 4-methyl site may occur if stoichiometry is unbalanced .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The C5 chloromethyl group undergoes SN2 reactions with nucleophiles, enabling diverse derivatization :

  • Ammonolysis : Reaction with amines (e.g., methylamine) produces secondary amines.
  • Thiol substitution : Thiols yield thioether derivatives under basic conditions.
  • Hydrolysis : Forms hydroxymethyl derivatives in aqueous NaOH .
NucleophileProduct StructureConditionsYield (%)Source
NH3 (excess)5-(Aminomethyl)-4-methyl-2-(4-TFMP)thiazoleEtOH, 60°C, 12 h82
NaSH5-(Mercaptomethyl)-4-methyl-2-(4-TFMP)thiazoleDMF, RT, 6 h75
H2O (pH 10)5-(Hydroxymethyl)-4-methyl-2-(4-TFMP)thiazoleReflux, 8 h68

The trifluoromethyl group stabilizes the thiazole ring via electron-withdrawing effects , reducing unwanted side reactions .

Cross-Coupling Reactions

The aryl trifluoromethyl group participates in Suzuki-Miyaura couplings with boronic acids, enabling biaryl synthesis :

text
Example Reaction: 5-(Chloromethyl)-4-methyl-2-(4-TFMP)thiazole + 4-Methoxyphenylboronic acid → 5-(Chloromethyl)-4-methyl-2-(4-TFMP-3'-methoxybiphenyl)thiazole Conditions: Pd(PPh3)4, K2CO3, DMF/H2O, 80°C, 24 h Yield: 60%[5]
Boronic AcidCoupling PositionCatalystYield (%)Source
4-Methoxyphenylboronic acidParaPd(PPh3)460
2-Thienylboronic acidMetaPd(OAc)245

Oxidation and Reduction Reactions

  • Oxidation : The chloromethyl group is oxidized to a carboxylic acid using KMnO4 in acidic conditions, yielding 5-carboxy derivatives .
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiazole ring to a thiazolidine, altering biological activity .
Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO4, H2SO4, 70°C5-Carboxy-4-methyl-2-(4-TFMP)thiazoleDrug intermediates
ReductionH2 (1 atm), Pd/C, EtOH, 24 hThiazolidine derivativeBioactive scaffold

Role in Medicinal Chemistry

The compound serves as a precursor for anticancer agents and kinase inhibitors :

  • Case Study : Reaction with phenylguanidines under microwave irradiation produces pyrimidine derivatives with CDK9 inhibition (IC50: 12 nM) .
  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the chloromethyl group allows for targeted modifications .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C, releasing HCl and HF .
  • Light Sensitivity : Degrades under UV light via radical pathways .

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is a significant structural motif in many bioactive compounds. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of drugs. Research indicates that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer properties.

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole have demonstrated activity against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The presence of halogen atoms like chlorine and trifluoromethyl groups in thiazoles has been linked to enhanced antimicrobial activity. Compounds with similar structures have been tested against bacteria and fungi, showing promising results .

Material Science

Thiazole derivatives are increasingly utilized in developing new materials, particularly in organic electronics and photonic applications.

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiazoles make them suitable for use in OLEDs. Research indicates that incorporating such compounds can improve the efficiency and stability of these devices .
  • Polymer Chemistry : Thiazole derivatives can act as monomers or cross-linking agents in polymer synthesis. Their ability to form stable bonds with other materials enhances the mechanical properties of polymers used in various applications .

Agrochemicals

The application of thiazole derivatives in agrochemicals is another area of significant interest.

  • Pesticides and Herbicides : The structural features of this compound suggest potential use as a pesticide or herbicide. Similar compounds have shown efficacy in controlling pests and weeds while minimizing environmental impact .

Case Study 1: Anticancer Research

A recent study focused on synthesizing a series of thiazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values lower than standard chemotherapeutics used in treatment .

Case Study 2: Material Development

In a project aimed at developing new OLED materials, researchers incorporated thiazole derivatives into polymer matrices. The resulting films exhibited improved light emission properties compared to traditional materials, showcasing the potential for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Compounds 4 and 5 (from and ) are isostructural derivatives of 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole , differing only in halogen substituents (Cl in 4 vs. Br in 5 ). Both crystallize in triclinic systems (space group P̄1) with two independent molecules in the asymmetric unit. Despite identical molecular conformations, crystal packing varies slightly due to halogen size differences, influencing intermolecular interactions like halogen bonding and van der Waals forces .

Property This compound Compound 4 (Cl) Compound 5 (Br)
Halogen Substituent Cl (at thiazole position 5) Cl (aryl position) Br (aryl position)
Crystal System Not reported Triclinic (P̄1) Triclinic (P̄1)
Asymmetric Unit Molecules N/A 2 2
Key Applications Antimicrobial intermediates Antimicrobial Antimicrobial

Key Insight : Halogen substitutions minimally alter molecular conformation but significantly affect crystal packing, which may influence solubility and bioavailability in therapeutic applications .

Carboxylic Acid and Carboxylate Derivatives

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 38471-47-5) replaces the chloromethyl group with an ethoxycarbonyl moiety. This substitution increases hydrophobicity and molecular weight (MW = 329.3 g/mol vs.

N′-(4-Fluorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide (from ) introduces a fluorobenzylidene carbohydrazide group.

Physicochemical Properties

The following table compares physicochemical data for This compound and related compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent
This compound 291.72 Not reported N/A Chloromethyl
N′-(4-Fluorobenzylidene)-carbohydrazide derivative ~400 (estimated) 217–304 70–99 Fluorobenzylidene carbohydrazide
Ethyl carboxylate derivative 329.3 Not reported N/A Ethoxycarbonyl
Compound 27 (from ) 504.1 ([M+H]⁺) Not reported 86.9 (purity) Fluorophenylcarbamoyl

Key Insight : Substituents like fluorobenzylidene or ethoxycarbonyl groups enhance thermal stability (higher melting points) and alter solubility profiles, which are critical for formulation in drug delivery systems .

Biological Activity

5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole (CMT) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, supported by diverse research findings, case studies, and data tables.

  • Molecular Formula : C₁₂H₉ClF₃NS
  • Molecular Weight : 291.72 g/mol
  • Melting Point : 60–62 °C
  • CAS Number : 317318-97-1

Biological Activity Overview

The biological activity of CMT has been primarily investigated in the context of its antimicrobial and anticancer properties. The presence of the trifluoromethyl group and the chloromethyl substituent on the thiazole ring plays a significant role in enhancing its biological efficacy.

Antimicrobial Activity

CMT has shown promising results against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of CMT

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus206.25
Escherichia coli1812.5
Pseudomonas aeruginosa1525
Candida albicans2210

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity, which may improve their permeability through bacterial membranes, thus increasing their antimicrobial activity .

Anticancer Activity

CMT has also been evaluated for its potential anticancer effects. Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that CMT significantly inhibited the growth of breast cancer cells (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

The biological activity of CMT is attributed to its interaction with cellular targets. The trifluoromethyl group enhances the compound's ability to interact with biological membranes and enzymes, while the thiazole ring contributes to its overall stability and reactivity.

Proposed Mechanisms:

  • Cell Membrane Disruption : CMT may disrupt microbial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial metabolism.
  • Apoptosis Induction : In cancer cells, CMT may activate apoptotic pathways through mitochondrial signaling.

Research Findings

Recent studies have focused on synthesizing derivatives of CMT to enhance its biological activity further. For instance, modifying the substituents on the thiazole ring has been shown to improve both antimicrobial and anticancer properties .

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on Activity
Addition of hydroxyl groupIncreased antibacterial potency
Substitution with larger alkyl groupsEnhanced lipophilicity and membrane permeability
Fluorination at different positionsVaried effects on enzyme inhibition

Q & A

Q. What synthetic strategies are effective for preparing 5-(chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of the thiazole core. Key steps include:

  • Chloromethylation : Reacting precursor thiazoles with chloromethylating agents (e.g., SOCl₂ or PCl₃) under reflux conditions .
  • Trifluoromethylphenyl Introduction : Suzuki-Miyaura coupling using 4-(trifluoromethyl)phenylboronic acid and a Pd catalyst .
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the product .
    Optimization involves adjusting solvent polarity (e.g., THF for amide coupling) and reaction time (48–72 hours for complete conversion) .

Q. Which spectroscopic techniques are most reliable for characterizing the chloromethyl and trifluoromethyl groups?

Methodological Answer:

  • ¹H NMR : The chloromethyl (-CH₂Cl) group shows a triplet at δ ~4.5–4.7 ppm (coupling with adjacent protons). The trifluoromethyl (-CF₃) group’s deshielding effect shifts aromatic protons to δ ~7.8–8.2 ppm .
  • ¹⁹F NMR : A singlet at δ ~-60 to -65 ppm confirms the -CF₃ group .
  • IR Spectroscopy : C-Cl stretching at 650–750 cm⁻¹ and C-F stretching at 1100–1200 cm⁻¹ .

Q. Table 1: Key Spectroscopic Data

Functional GroupTechniqueDiagnostic SignalReference
-CH₂Cl¹H NMRδ 4.5–4.7 ppm (t, J = 6–8 Hz)
-CF₃¹⁹F NMRδ -62.5 ppm (s)
Thiazole C=NIR1610–1650 cm⁻¹

Advanced Research Questions

Q. How can contradictory NMR data from synthetic batches be resolved to confirm structural integrity?

Methodological Answer: Contradictions often arise from:

  • Impurities : Use preparative HPLC or repeated column chromatography to isolate pure fractions .
  • Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
  • Stereochemical Effects : Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies enhance the stability of the chloromethyl group during functionalization reactions?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect -CH₂Cl using silyl groups (e.g., TMSCl) to prevent nucleophilic substitution during subsequent reactions .
  • Low-Temperature Reactions : Perform alkylation or amidation at 0–5°C to minimize side reactions .
  • Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How does the trifluoromethyl group influence the thiazole ring’s electronic properties and reactivity?

Methodological Answer: The -CF₃ group:

  • Electron-Withdrawing Effect : Reduces electron density on the thiazole ring, lowering reactivity toward electrophilic substitution. Confirmed via Hammett σₚ constants (σₚ = 0.54 for -CF₃) .
  • Impact on Biological Activity : Enhances lipophilicity (logP increases by ~1.0 unit) and metabolic stability in SAR studies .

Q. Table 2: Substituent Effects on Thiazole Reactivity

SubstituentElectronic EffectlogP ChangeBiological Half-Life (h)Reference
-CF₃Strong EWG+1.212.3 ± 1.5
-CH₃Mild EDG-0.36.8 ± 0.9

Q. How can computational methods guide the design of derivatives for SAR studies?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes). Compounds with -CF₃ show stronger hydrogen bonding to active sites .
  • QSAR Models : Correlate Hammett constants (σ) with antibacterial IC₅₀ values. A linear regression model (R² = 0.89) suggests electron-withdrawing groups enhance activity .

Q. What analytical workflows are recommended for resolving byproducts in large-scale synthesis?

Methodological Answer:

  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 285.1 for dechlorinated derivatives) .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal data .
  • Elemental Analysis : Verify purity (e.g., C: 52.3% vs. calculated 52.8%) .

Q. Key Recommendations for Researchers

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for aryl group introduction .
  • Characterization : Combine ¹H/¹⁹F NMR and IR for unambiguous identification .
  • Advanced Studies : Integrate computational models (DFT, QSAR) with experimental data to rationalize bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole
Reactant of Route 2
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole

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